

How to minimize off-target effects of JH-X-119-

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Compound of Interest

Compound Name: JH-X-119-01

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Technical Support Center: JH-X-119-01

This guide provides researchers, scientists, and drug development professionals with essential information for using **JH-X-119-01**, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize potential off-target effects and ensure the robustness of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is **JH-X-119-01** and what is its primary target?

JH-X-119-01 is a highly potent and selective small molecule inhibitor of IRAK1.[1][2][3] It functions as a covalent inhibitor, meaning it forms an irreversible bond with its target protein.[4] [5] Specifically, it labels the cysteine 302 residue (C302) of IRAK1.[4][5] Its primary application is in studying IRAK1-mediated signaling pathways, particularly in contexts like MYD88-mutated B-cell lymphomas where IRAK1 is a critical driver of pro-growth and survival signaling.[4][6][7]

Q2: What are the known off-targets of JH-X-119-01?

JH-X-119-01 is known for its exceptional kinome selectivity.[4][5][6] However, kinome-wide screening has identified two potential off-target kinases:

YSK4 (Yeast Sps1/Ste20-related Kinase 4)



MEK3 (MAPK/ERK Kinase 3)

The compound shows a higher potency for its primary target, IRAK1, than for YSK4.[5][6] Biochemical assays for MEK3 were not commercially available at the time of the initial publication.[5][6]

Q3: How can I minimize the risk of off-target effects in my cell-based assays?

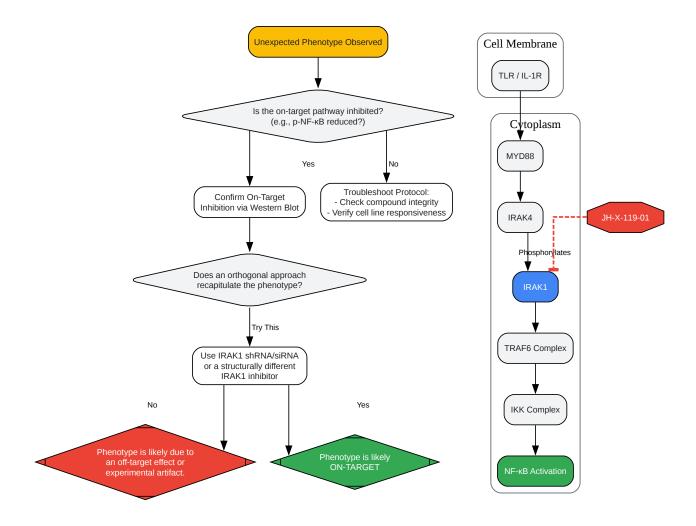
Minimizing off-target effects is crucial for accurate interpretation of results. Here are several strategies:

- Use the Lowest Effective Concentration: Titrate JH-X-119-01 in your specific cell model to determine the lowest concentration that achieves significant inhibition of IRAK1 signaling without engaging off-targets. The cellular EC50 values can range from 0.59 to 9.72 μM depending on the cell line, which is significantly higher than the biochemical IC50 for IRAK1 (9 nM) but closer to the IC50 for the off-target YSK4 (57 nM).[2][6]
- Check Off-Target Expression Levels: Before starting experiments, verify the expression levels of the known off-targets, YSK4 and MEK3, in your experimental system (e.g., via qPCR or proteomics data). In the initial studies on Waldenström's macroglobulinemia (WM) cells, YSK4 expression was found to be very low, reducing the risk of off-target effects.[6]
- Limit Exposure Time: For covalent inhibitors, prolonged incubation can increase the likelihood of off-target interactions. Design experiments with the shortest possible exposure time that still yields the desired on-target effect.
- Use Proper Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally distinct IRAK1 inhibitor to confirm that the observed phenotype is specific to IRAK1 inhibition and not an artifact of the JH-X-119-01 chemical scaffold.[8]

Q4: My experimental results are unexpected. How can I determine if they are due to an off-target effect?

Validating that an observed phenotype is due to the inhibition of IRAK1 is a critical step. The following workflow can help you troubleshoot and confirm your results.





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